
Verproside
描述
韦普罗苷是一种从植物轮叶婆婆纳变种(Pseudolysimachion rotundum var. subintegrum)中分离得到的梓醇衍生物类环烯醚萜苷。 它以其显著的生物活性而闻名,包括抗炎、抗氧化、镇痛和抗哮喘特性 .
准备方法
合成路线和反应条件
韦普罗苷可以通过多种化学路线合成,通常涉及梓醇衍生物的糖基化。合成过程通常包括羟基的保护和脱保护、糖基化反应和纯化过程等步骤。具体的反应条件,如温度、溶剂和催化剂,都会经过优化以实现高产率和纯度。
工业生产方法
在工业生产中,韦普罗苷通常采用溶剂提取法从轮叶婆婆纳变种中提取。将植物材料干燥、粉碎后,用甲醇或乙醇等溶剂进行提取。 然后使用色谱技术对提取物进行纯化,以分离出纯的韦普罗苷 .
化学反应分析
反应类型
韦普罗苷会发生多种化学反应,包括:
氧化: 韦普罗苷可以被氧化形成不同的氧化产物,这些产物可能具有不同的生物活性。
还原: 还原反应可以改变韦普罗苷中的糖苷键或其他官能团。
取代: 取代反应可以在韦普罗苷分子中引入新的官能团,从而可能改变其生物特性。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠等还原剂。
取代: 在受控条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生不同的羟基化或酮类衍生物,而取代反应可以引入新的官能团,如烷基或酰基。
科学研究应用
Medicine
Verproside has shown promise in treating several conditions, particularly chronic obstructive pulmonary disease (COPD) and asthma. In a study involving NCI-H292 cells, this compound was found to effectively suppress inflammation induced by TNF and PMA through the inhibition of IL-6, IL-8, and MUC5AC expression .
Table 1: Summary of this compound's Effects on Inflammatory Markers
Inflammatory Marker | Effect of this compound | Reference |
---|---|---|
IL-6 | Inhibition | |
IL-8 | Inhibition | |
MUC5AC | Inhibition |
In vivo studies using a COPD mouse model demonstrated that this compound significantly reduces lung inflammation by inhibiting PKCδ activation and mucus overproduction .
Pharmacology
This compound's pharmacokinetics have been studied extensively. It exhibits a short half-life (12.2–16.6 minutes) and high systemic clearance (56.7–86.2 mL/min/kg) following intravenous administration . This rapid metabolism suggests that while this compound may be effective in acute settings, its formulation may require optimization for sustained therapeutic effects.
Table 2: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Half-life | 12.2–16.6 minutes |
Systemic clearance | 56.7–86.2 mL/min/kg |
Renal clearance | 2.7–4.1 mL/min/kg |
Industrial Applications
Due to its bioactive properties, this compound is being investigated for potential use in developing new pharmaceuticals and nutraceuticals. Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress-related conditions.
YPL-001 Clinical Trials
YPL-001 is a natural drug formulation containing this compound that has completed Phase 2a clinical trials for COPD treatment . The trials indicated that YPL-001 could significantly reduce airway inflammation and improve respiratory function in patients with COPD.
Anti-inflammatory Effects in Asthma Models
In another study focusing on asthma models, this compound demonstrated the ability to reduce airway hyperresponsiveness and inflammation, suggesting its potential as a therapeutic agent in managing asthma exacerbations .
作用机制
韦普罗苷通过多种分子靶点和途径发挥作用:
抗炎: 它抑制核因子-κB(NF-κB)和蛋白激酶Cδ(PKCδ)的活化,从而减少促炎细胞因子(如白介素-6(IL-6)和白介素-8(IL-8))的表达.
抗氧化: 韦普罗苷清除自由基并增强抗氧化酶的活性,从而保护细胞免受氧化损伤。
镇痛: 它通过与参与疼痛感知的特定受体和信号分子相互作用,调节疼痛通路。
相似化合物的比较
韦普罗苷与其他环烯醚萜苷,例如:
梓醇: 另一个梓醇衍生物,具有类似的抗炎和抗氧化特性。
欧芹苷: 以其保肝和抗炎作用而闻名。
洛伽宁: 具有神经保护和抗炎活性。
韦普罗苷的独特之处在于其有效的抗炎作用以及对PKCδ的特异性抑制,这使其区别于其他类似化合物 .
如果您还有其他问题或需要更多详细信息,请随时提问!
生物活性
Verproside, an iridoid glycoside derived from various plant sources, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms of action, metabolic pathways, and implications for health.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a 3,4-dihydroxybenzoic acid moiety. Its molecular formula is CHO, and its systematic name is 3,4-dihydroxy-2-(hydroxymethyl)-5-(hydroxymethyl)-6-methoxy-2H-pyran-2-one. The presence of multiple hydroxyl groups contributes to its biological activity by enhancing its interaction with various biological targets.
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Research indicates that it suppresses the TNF/NF-κB signaling pathway, which is crucial in mediating inflammatory responses. In vitro studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines in human airway cells by blocking the activation of NF-κB and other related pathways .
Table 1: Summary of this compound's Anti-Inflammatory Mechanisms
Mechanism | Effect | Reference |
---|---|---|
TNF/NF-κB Pathway | Inhibition of inflammation | |
PMA/PKCδ/EGR-1 Pathway | Reduction in mucin overexpression | |
Cytokine Suppression | Decreased IL-6 and IL-8 levels |
Metabolism and Pharmacokinetics
This compound undergoes extensive metabolism in vivo, primarily through glucuronidation and sulfation pathways. Studies in rats have identified numerous metabolites, including this compound sulfate and picroside II, indicating complex metabolic processing .
Table 2: Metabolic Pathways of this compound
Metabolite | Pathway | Major Enzyme Involved |
---|---|---|
This compound Sulfate | Sulfation | SULT1A1 |
Picroside II | O-Methylation | Unknown |
Isovanilloylcatalpol | Glucuronidation | UGTs |
The pharmacokinetic profile shows a short half-life (12.2–16.6 minutes) and low oral bioavailability (<0.5%) in male Sprague-Dawley rats, emphasizing the need for further studies on its absorption and distribution in humans .
Case Studies and Clinical Implications
Recent studies have highlighted the potential therapeutic applications of this compound:
- Asthma Management : A study demonstrated that this compound effectively reduced airway inflammation in animal models of asthma, suggesting its potential as a therapeutic agent for respiratory conditions .
- Skin Health : this compound has been identified as a potent inhibitor of human tyrosinase, making it a candidate for skin-lightening agents in cosmetic formulations .
属性
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOUVZMYWYRRI-YWEKDMGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345779 | |
Record name | Verproside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50932-20-2 | |
Record name | Verproside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050932202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verproside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50932-20-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERPROSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K9991JMW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。